Cas no 1262111-13-6 (2-Azido-5-bromobenzonitrile)

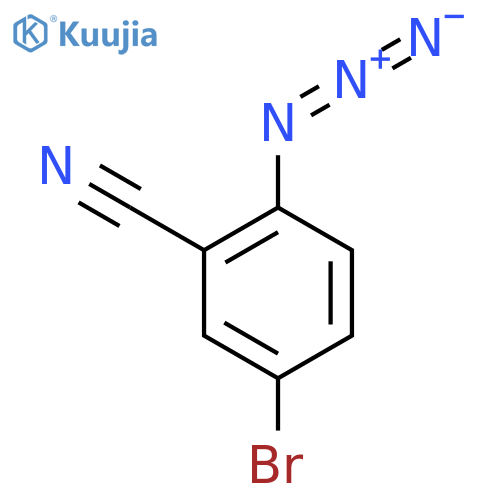

2-Azido-5-bromobenzonitrile structure

商品名:2-Azido-5-bromobenzonitrile

2-Azido-5-bromobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-azido-5-bromobenzonitrile

- EN300-287322

- 1262111-13-6

- 2-Azido-5-bromobenzonitrile

-

- インチ: 1S/C7H3BrN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H

- InChIKey: IBSMFZCDAHUYNL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C#N)C=1)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 221.95411g/mol

- どういたいしつりょう: 221.95411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-Azido-5-bromobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-287322-0.5g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 0.5g |

$569.0 | 2023-03-01 | |

| Enamine | EN300-287322-0.05g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 0.05g |

$168.0 | 2023-03-01 | |

| Enamine | EN300-287322-0.25g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 0.25g |

$361.0 | 2023-03-01 | |

| 1PlusChem | 1P027XJ7-100mg |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 100mg |

$363.00 | 2023-12-25 | |

| 1PlusChem | 1P027XJ7-2.5g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 2.5g |

$1827.00 | 2023-12-25 | |

| Enamine | EN300-287322-10.0g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 10.0g |

$3131.0 | 2023-03-01 | |

| Enamine | EN300-287322-5.0g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 5.0g |

$2110.0 | 2023-03-01 | |

| 1PlusChem | 1P027XJ7-10g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 10g |

$3932.00 | 2023-12-25 | |

| 1PlusChem | 1P027XJ7-1g |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 1g |

$962.00 | 2023-12-25 | |

| 1PlusChem | 1P027XJ7-500mg |

2-azido-5-bromobenzonitrile |

1262111-13-6 | 95% | 500mg |

$766.00 | 2023-12-25 |

2-Azido-5-bromobenzonitrile 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

1262111-13-6 (2-Azido-5-bromobenzonitrile) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量